molecular formula C8H7N3 B494958 Cinnolin-4-amine CAS No. 5152-83-0

Cinnolin-4-amine

Cat. No. B494958
CAS RN: 5152-83-0
M. Wt: 145.16g/mol
InChI Key: DODZTSARNRLOKY-UHFFFAOYSA-N
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Description

Cinnolin-4-amine, also known as 2-Amino-4-quinolylamine, is an organic compound that contains both an amine and an aromatic ring. It is used in pharmaceutical testing and has been used in the treatment of ATM kinase mediated diseases, including cancer .


Synthesis Analysis

A new type of fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine was developed . The fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine is strongly affected by the nature of the solvent .


Molecular Structure Analysis

The N-[4-(aminomethyl)phenyl]cinnolin-4-amine molecule contains a total of 35 bond(s). There are 21 non-H bond(s), 17 multiple bond(s), 3 rotatable bond(s), 17 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 Pyridazine(s) .


Chemical Reactions Analysis

A new fluorogenic and fluorochromic azide/amine pair based on a cinnoline core was discovered. 4-Azido-6-(4-cyanophenyl)cinnoline was converted to corresponding cinnoline-4-amine by the reduction with sodium borohydride in a quantitative yield .


Physical And Chemical Properties Analysis

A new type of fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine was developed. The fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine is strongly affected by the nature of the solvent .

Scientific Research Applications

Fluorogenic and Fluorochromic Probe Development

Cinnolin-4-amine has been utilized in the creation of a new type of fluorogenic and fluorochromic probe. This probe, derived from the transformation of 4-azido-cinnoline, exhibits strong fluorescence influenced by the solvent's nature, particularly displaying a notable increase in polar solvents like water. This property is attributed to mechanisms like aggregation-induced emission and excited state intermolecular proton transfer. Its application extends to biological and analytical uses, having been successfully tested in cell imaging and analysis in aqueous media (Danilkina et al., 2021).

Tautomerism Studies

Research on cinnolin-4-amine includes investigations into its tautomerism. Studies using NMR spectroscopy have revealed that cinnolin-4-amine exists in the amino form in certain solutions, providing insights into its structural properties and behavior in different chemical environments (Holzer et al., 2008).

Synthetic Chemistry

Cinnolin-4-amine is a key compound in synthetic chemistry, involved in the synthesis of various derivatives with potential pharmaceutical applications. For instance, its reaction with glycidol/sodium hydride in dry DMF has been explored to create compounds for further chemical studies (Holzer, Eller, & Schönberger, 2008).

Pharmacological Potential

Cinnolin-4-amine derivatives, such as those synthesized in the Mannich reaction, have shown promising antibacterial, analgesic, and anti-inflammatory properties. These derivatives have demonstrated effectiveness against certain bacteria and pain, highlighting cinnolin-4-amine's potential as a basis for developing new therapeutic agents (Kalyani et al., 2017).

Safety And Hazards

Cinnolin-4-amine may cause harm if swallowed, skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

Future Directions

A cinnoline fused Mannich base with a large hydrophobic diphenyl substituent at the amino group exhibited higher analgesic activity when compared to diclofenac at 120 min and 180 min. In addition, its dose level (50 mg/kg) resulted in similar anti-inflammatory activity in comparison to celecoxib (20 mg/kg) .

properties

IUPAC Name

cinnolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODZTSARNRLOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879342
Record name 4-CINNOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnolin-4-amine

CAS RN

5152-83-0
Record name 4-CINNOLINAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
W Holzer, GA Eller, S Schonberger - Heterocycles, 2008 - holzer-group.at
… Similarly, cinnoline-4-thiol (4) is present in the thione form in deuteriodimethyl sulfoxide, whereas cinnolin-4-amine (7) exists in the amino form. In addition, in-depth analyses of the …
Number of citations: 16 www.holzer-group.at
MP Giovannoni, IA Schepetkin, L Crocetti… - Journal of enzyme …, 2016 - Taylor & Francis
Compounds that can effectively inhibit the proteolytic activity of human neutrophil elastase (HNE) represent promising therapeutics for treatment of inflammatory diseases. We present …
Number of citations: 41 www.tandfonline.com
W HOLZER, GA ELLER, S SCHÖNBERGER - Scientia Pharmaceutica, 2008 - mdpi.com
The title compound (2) was prepared by reaction of 4-chlorocinnoline with glycidol/sodium hydride in dry DMF, since treatment of cinnolin-4-ol with epichlorohydrin as well as oxidation …
Number of citations: 4 www.mdpi.com
NA Danilkina, EV Andrievskaya, AV Vasileva… - Molecules, 2021 - mdpi.com
… biological applications of fluorogenic azide/amine pairs [29,31,32,33], we were interested in whether the discovered fluorogenic probe based on the 4-azidocinnoline/cinnolin-4-amine …
Number of citations: 4 www.mdpi.com
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
… cruzi and N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine (NEU-1017, 68) for L. major and P. falciparum. …
Number of citations: 65 pubs.acs.org
E KILIÇ - Communications Faculty of Sciences University of …, 2001 - dergipark.org.tr
… Precipitated product was collected, and crystallized from ethanol-water, and from toluene respectively, to give 1-nitrobenzo[c]cinnolin-4-amine (4) (… 1-Nitrobenzo[c]cinnolin-4-amine (4) …
Number of citations: 3 dergipark.org.tr
M Szumilak, A Stanczak - Molecules, 2019 - mdpi.com
The cinnoline nucleus is a very important bicyclic heterocycle that is used as the structural subunit of many compounds with interesting pharmaceutical properties. Cinnoline derivatives …
Number of citations: 36 www.mdpi.com
S Hosseinnezhad, SF Kabir, D Oldham… - Journal of cleaner …, 2019 - Elsevier
… -C double bond N single bond O single bond ), amine (RNR'R″) and amide ( single bond CO-NRR′) functional groups, such as tetradecanal o-methyloxime, benzo[c]cinnolin-4-amine…
Number of citations: 86 www.sciencedirect.com
SW Wright - Name Reactions in Heterocyclic Chemistry II, 2011 - Wiley Online Library
… Similarly, cinnoline-4-thiol exists in the thione form, whereas cinnolin-4-amine exists in the amino form. Despite the predominance of the 4-cinnolone tautomer, alkylation of 4-…
Number of citations: 2 onlinelibrary.wiley.com
K Rehse, H Gonska - Archiv der Pharmazie: An International …, 2005 - Wiley Online Library
Twenty one new pyrimido[5,4‐c]cinnolines containing different lipophilic moieties (viz. phenyl, 4‐methoxyphenyl, 2‐furanyl, 2‐thienyl) in position 2 and additional basic groups (eg, …
Number of citations: 20 onlinelibrary.wiley.com

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